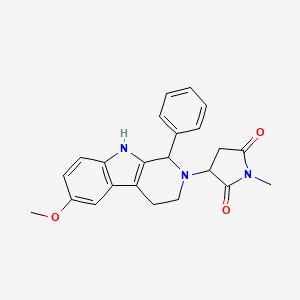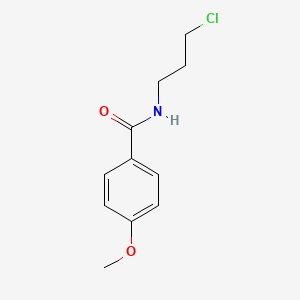
3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「3-(6-メトキシ-1-フェニル-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)-1-メチルピロリジン-2,5-ジオン」は、β-カルボリン類に属する複雑な有機化合物です。 β-カルボリン類は、精神活性作用や神経保護作用など、多様な生物活性を示すことで知られています。
2. 製法
合成経路と反応条件
「3-(6-メトキシ-1-フェニル-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)-1-メチルピロリジン-2,5-ジオン」の合成には、通常、複数段階の有機反応が関与します。 一般的な合成経路には、次のようなものがあります。
β-カルボリン核の形成: ピクテ・シュペンゲラー反応によって達成できます。この反応では、トリプタミン誘導体がアルデヒドまたはケトンと反応します。
メトキシ化: 6位へのメトキシ基の導入は、メタノールと適切な触媒を用いて行うことができます。
ピロリジン-2,5-ジオン環の形成: この段階では、環化反応が関与し、通常、アミンと無水物を制御された条件下で反応させます。
工業的製造方法
このような複雑な分子の工業的製造では、収率を向上させ、コストを削減するために、合成経路の最適化がしばしば行われます。 連続フロー化学や自動合成などの技術を使用して、生産を拡大することができます。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基やβ-カルボリン核で酸化反応を起こす可能性があります。
還元: 還元反応は、ピロリジン-2,5-ジオン環のカルボニル基を標的にすることができます。
置換: 求電子置換反応や求核置換反応は、芳香環やβ-カルボリン核のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: ハロゲン化剤、アミンやアルコールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によりヒドロキシル化された誘導体が得られる場合があり、還元によりアルコールやアミンが得られる場合があります。
4. 科学研究への応用
化学
合成化学: より複雑な分子の構成要素として使用されます。
生物学
神経保護: β-カルボリン類は、神経保護作用で知られており、この化合物は、神経変性疾患の研究における候補物質となっています。
精神活性研究:
医学
創薬: がんや神経障害など、さまざまな疾患における潜在的な治療効果について調査されています。
産業
製薬: 新薬や治療薬の開発に使用されます。
バイオテクノロジー: バイオテクノロジー研究開発への応用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.
Methoxylation: Introduction of the methoxy group at the 6-position can be done using methanol and a suitable catalyst.
Formation of the pyrrolidine-2,5-dione ring: This step involves cyclization reactions, often using amines and anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the beta-carboline core.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the beta-carboline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Biology
Neuroprotection: Beta-carbolines are known for their neuroprotective properties, making this compound a candidate for research in neurodegenerative diseases.
Psychoactive Research:
Medicine
Drug Development: Investigated for potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Biotechnology: Applications in biotechnological research and development.
作用機序
「3-(6-メトキシ-1-フェニル-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)-1-メチルピロリジン-2,5-ジオン」の作用機序には、酵素や受容体などの分子標的との相互作用が関与します。 β-カルボリン核は、神経伝達物質受容体と相互作用し、神経経路に影響を与える可能性があります。 メトキシ基とピロリジン-2,5-ジオン環も、特定のタンパク質や酵素に結合し、その活性を調節する役割を果たしている可能性があります。
6. 類似化合物の比較
類似化合物
ハルミン: 精神活性作用を持つ別のβ-カルボリン。
ハルマリン: 神経保護効果で知られています。
テトラヒドロ-β-カルボリン: 同様の生物活性を示す、より単純な類似体。
独自性
「3-(6-メトキシ-1-フェニル-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)-1-メチルピロリジン-2,5-ジオン」は、官能基のユニークな組み合わせにより、他のβ-カルボリン類とは異なる生物活性と化学反応性を示す可能性があります。
類似化合物との比較
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its neuroprotective effects.
Tetrahydro-beta-carboline: A simpler analog with similar biological activities.
Uniqueness
“3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione” stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other beta-carbolines.
特性
分子式 |
C23H23N3O3 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-(6-methoxy-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H23N3O3/c1-25-20(27)13-19(23(25)28)26-11-10-16-17-12-15(29-2)8-9-18(17)24-21(16)22(26)14-6-4-3-5-7-14/h3-9,12,19,22,24H,10-11,13H2,1-2H3 |
InChIキー |
QTGLBIQKIDRKJE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(C1=O)N2CCC3=C(C2C4=CC=CC=C4)NC5=C3C=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11029285.png)
![6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029299.png)
![4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029303.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11029310.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11029318.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]urea](/img/structure/B11029330.png)
![2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11029341.png)
![(2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11029349.png)

![N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B11029356.png)
![3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11029360.png)
![N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11029369.png)
![(1E)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029370.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11029373.png)
